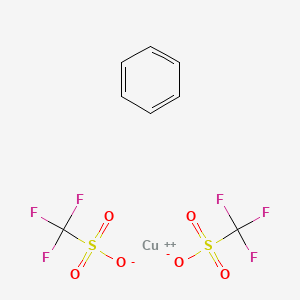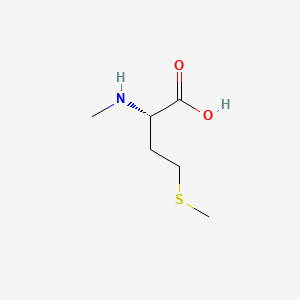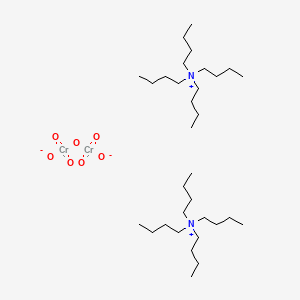
(4-Chloro-2-(trifluoromethyl)phenyl)methanol
Descripción general
Descripción
4-Chloro-2-(trifluoromethyl)phenyl)methanol, also known as 4-CFTM, is an organic compound containing a phenyl group and a trifluoromethyl group. It is a colorless liquid with a low vapor pressure and a high boiling point. It is used in various scientific research applications, such as drug synthesis, pharmaceutical production, and as a solvent. 4-CFTM is also used in laboratory experiments as a reagent for chemical synthesis.
Aplicaciones Científicas De Investigación
X-ray Structure and Conformational Studies
Tris(2-(dimethylamino)phenyl)methanol, a tertiary alcohol, showcases the impact of hydrogen bonding and anion influences on its structure, as analyzed through X-ray crystallography, NMR spectroscopy, and computational methods. This research highlights the importance of such compounds in understanding molecular interactions and designing molecules with specific properties (Zhang et al., 2015).
Halogen Bonding in Alcohol Complexes
The study of methanol (CH3OH) and carbon tetrachloride (CCl4) interactions provides insights into the competition between hydrogen and halogen bonding. This is crucial for understanding atmospheric processes, non-aqueous solution behavior, and the formation of complexes that may influence atmospheric chemical activity (Pal et al., 2020).
Catalysis and Synthesis
Research into the synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate demonstrates the utility of (4-Chloro-2-(trifluoromethyl)phenyl)methanol derivatives in fine chemical production. These compounds are essential for pharmaceutical applications, showcasing the role of catalysts and solvent phases in achieving high enantioselectivity (Kluson et al., 2019).
Material Chemistry Applications
Tris(4-azidophenyl)methanol serves as a multifunctional thiol protecting group in peptoid synthesis. Its utility extends to materials chemistry, where it can be functionalized for various applications, illustrating the versatility of (4-Chloro-2-(trifluoromethyl)phenyl)methanol derivatives (Qiu et al., 2023).
Methanol as a Chemical Building Block
The role of methanol in synthesizing multi-substituted arenes through palladium-catalyzed C-H halogenation highlights its importance as a chemical intermediate. This process emphasizes the advantages of C-H functionalization strategies over traditional methods, including improved yields and selectivity (Sun et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
[4-chloro-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUJDHCOIJRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409350 | |
| Record name | (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-(trifluoromethyl)phenyl)methanol | |
CAS RN |
773872-13-2 | |
| Record name | (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



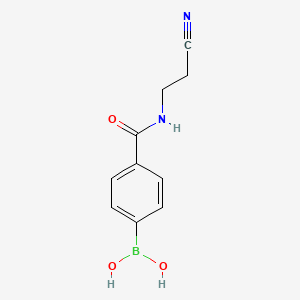
![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)
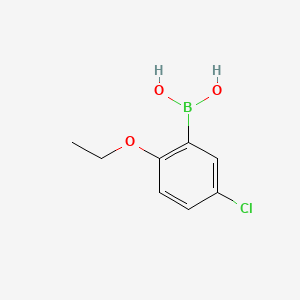


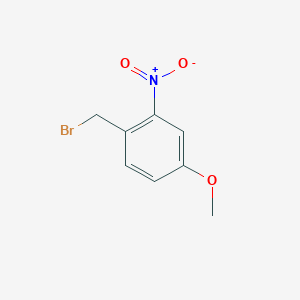
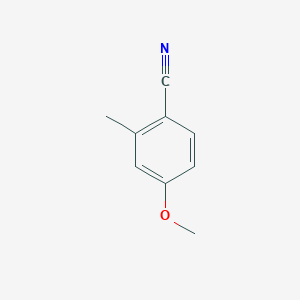
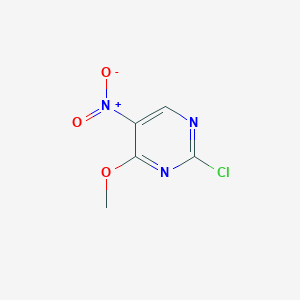
![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)
